5-(Methylsulfonyl)-2-nitrobenzoic acid
Overview
Description
Synthesis Analysis
While specific synthesis methods for “5-(Methylsulfonyl)-2-nitrobenzoic acid” are not available, similar compounds such as pinacol boronic esters are synthesized through catalytic protodeboronation .Chemical Reactions Analysis
Sulfonyl groups are known to participate in various chemical reactions. For instance, sulfonylation reactions using potassium/sodium metabisulfite as the sulfur dioxide surrogate have been developed .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound with a methylsulfonyl group would depend on the other functional groups present in the molecule. For instance, dimethyl sulfone is a colorless solid that is relatively inert chemically and able to resist decomposition at elevated temperatures .Scientific Research Applications
Applications in Biochemistry and Molecular Biology
Sulfhydryl Group Determination : 5-(Methylsulfonyl)-2-nitrobenzoic acid is instrumental in determining sulfhydryl groups in biological materials. The water-soluble disulfide form of this compound, known as Ellman's reagent, is particularly useful for this purpose (Ellman, 1959).
Protein and Non-Protein Thiol Modification : This compound plays a role in the modification of protein and non-protein thiols by various oxidants. Its reaction with oxidants like peroxynitrite anion, hydrogen peroxide, and hypochlorous acid has been extensively studied (Landino et al., 2008).
Alternative to Ellman's Reagent in Enzyme Assays : It has been explored as an alternative to Ellman's reagent in thiol-quantification enzyme assays, providing a fluorescent or chemiluminescent method for such analyses (Maeda et al., 2005).
Study of Enzymatic Activity and Protein Conformation : The reagent has been used to study ATPase activities in skeletal myosin and to understand the role of thiol groups in protein conformation and function (Chaussepied et al., 1986).
Applications in Analytical Chemistry and Material Science
Development of Layered Double Hydroxide-Like Materials : This compound has been used in the development of layered double hydroxide-like nanocomposites for applications in cement and concrete science, demonstrating its potential in material science (Raki et al., 2004).
Glutathione Assays : It is a key component in assays for the quantitative determination of glutathione and glutathione disulfide levels, employing enzymatic recycling methods (Rahman et al., 2006).
Assessment of Environmental Residues : The compound has been used in chromatographic methods for the determination of environmental residues, such as in the analysis of certain herbicides in crops and environmental samples (Du et al., 2017).
Safety And Hazards
Future Directions
properties
IUPAC Name |
5-methylsulfonyl-2-nitrobenzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NO6S/c1-16(14,15)5-2-3-7(9(12)13)6(4-5)8(10)11/h2-4H,1H3,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FXWQIUPBICXSAU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC(=C(C=C1)[N+](=O)[O-])C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NO6S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30697402 | |
Record name | 5-(Methanesulfonyl)-2-nitrobenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30697402 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-(Methylsulfonyl)-2-nitrobenzoic acid | |
CAS RN |
898547-72-3 | |
Record name | 5-(Methanesulfonyl)-2-nitrobenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30697402 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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